Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

4-(tert-Butyldimethylsilyloxy)piperidine structure
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
CAS-Nr.:97231-91-9
MF:C11H25NOSi
MW:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26

4-(tert-Butyldimethylsilyloxy)piperidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(t-butyldimethylsilyloxy)piperidine
    • 4-(tert-butyldimethylsilyloxy)piperidine
    • tert-butyl-dimethyl-piperidin-4-yloxysilane
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
    • 4-(tert-Butyldimethylsilyloxy)piperidine
    • MDL: MFCD11847779
    • Inchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
    • InChI-Schlüssel: GCPNPVFWMHBPNS-UHFFFAOYSA-N
    • Lächelt: O([Si](C(C)(C)C)(C)C)C1CCNCC1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3

4-(tert-Butyldimethylsilyloxy)piperidine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB402757-250 mg
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
250mg
€470.60 2023-04-25
abcr
AB402757-1 g
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
1g
€1093.80 2023-04-25
TRC
T206035-10mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
10mg
$ 50.00 2022-06-03
TRC
T206035-50mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
50mg
$ 210.00 2022-06-03
TRC
T206035-100mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
100mg
$ 320.00 2022-06-03
Alichem
A129008524-1g
4-(Tert-butyldimethylsilyloxy)piperidine
97231-91-9 95%
1g
$683.28 2023-08-31
Alichem
A129008524-5g
4-(Tert-butyldimethylsilyloxy)piperidine
97231-91-9 95%
5g
$2030.13 2023-08-31
Enamine
EN300-250683-0.05g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.05g
$146.0 2024-06-19
Enamine
EN300-250683-0.1g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.1g
$217.0 2024-06-19
Enamine
EN300-250683-0.25g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.25g
$310.0 2024-06-19

4-(tert-Butyldimethylsilyloxy)piperidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  12 h, rt
Referenz
Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
Referenz
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 12 h, rt
Referenz
Preparation of azole derivatives as hepatitis B antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ;  0 °C
Referenz
Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides
Rojas, Juan J. ; Croft, Rosemary A.; Sterling, Alistair J. ; Briggs, Edward L.; Antermite, Daniele; et al, Nature Chemistry, 2022, 14(2), 160-169

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
Referenz
Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  21 h, rt
Referenz
Preparation of imidazole derivatives as RORγt inhibitors
, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Water ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  rt
Referenz
Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O
Ankner, Tobias; Said Stalsmeden, Anna; Hilmersson, Goeran, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 15 psi, 15 °C
Referenz
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 4 - 8 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referenz
Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group
Li, Bryan; Bemish, Raymond; Buzon, Richard A.; Chiu, Charles K.-F.; Colgan, Stephen T.; et al, Tetrahedron Letters, 2003, 44(44), 8113-8115

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  3 h, 0 °C
Referenz
Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  3 h, rt
Referenz
Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
Referenz
Quinazoline derivatives as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
Referenz
Quinazolines as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 16 h, rt
Referenz
Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Referenz
Preparation of carboxamides as ubiquitin-specific protease inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Referenz
Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1 d, rt
Referenz
Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  72 h, rt
Referenz
Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders
, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

Empfohlene Lieferanten
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.